5-Bromo-8-chloroisoquinoline-1-carboxylic acid
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Overview
Description
5-Bromo-8-chloroisoquinoline-1-carboxylic acid is a chemical compound with the molecular formula C10H5BrClNO2 and a molecular weight of 286.51 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-chloroisoquinoline-1-carboxylic acid typically involves the bromination and chlorination of isoquinoline derivatives. One common method includes the following steps:
Bromination: Isoquinoline is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 5-position.
Chlorination: The brominated isoquinoline is then subjected to chlorination to introduce the chlorine atom at the 8-position.
Carboxylation: Finally, the carboxyl group is introduced at the 1-position through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8-chloroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form dihydroisoquinoline derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include substituted isoquinolines, quinoline derivatives, and biaryl compounds, which have applications in pharmaceuticals and materials science .
Scientific Research Applications
5-Bromo-8-chloroisoquinoline-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-8-chloroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-chloroisoquinoline: Similar in structure but lacks the carboxyl group at the 1-position.
8-Chloroisoquinoline: Lacks the bromine atom at the 5-position.
5-Bromoisoquinoline: Lacks the chlorine atom at the 8-position.
Uniqueness
5-Bromo-8-chloroisoquinoline-1-carboxylic acid is unique due to the presence of both bromine and chlorine atoms, as well as the carboxyl group. This combination of functional groups provides the compound with distinct reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H5BrClNO2 |
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Molecular Weight |
286.51 g/mol |
IUPAC Name |
5-bromo-8-chloroisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H5BrClNO2/c11-6-1-2-7(12)8-5(6)3-4-13-9(8)10(14)15/h1-4H,(H,14,15) |
InChI Key |
ODTRGWKCZLFXOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CN=C(C2=C1Cl)C(=O)O)Br |
Origin of Product |
United States |
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